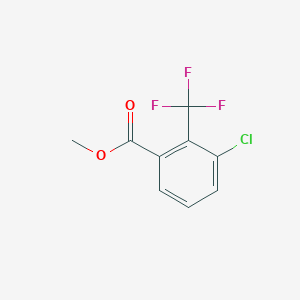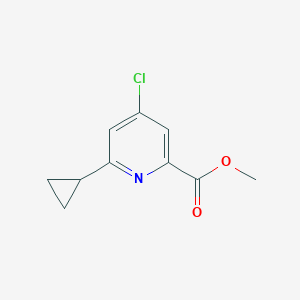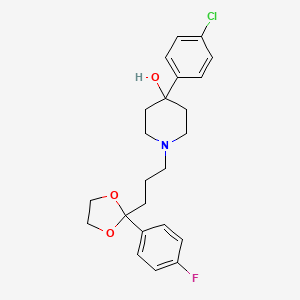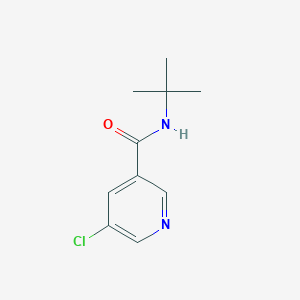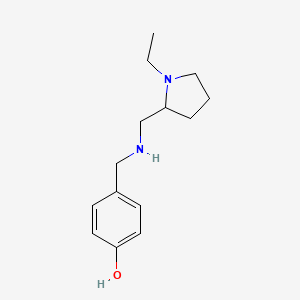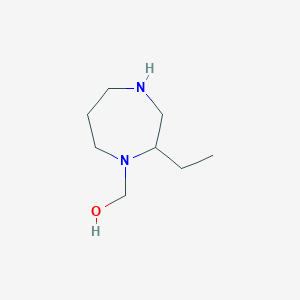
(2-Ethyl-1,4-diazepan-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethyl-1,4-diazepan-1-yl)methanol is a chemical compound with the molecular formula C8H18N2O. It is commonly used in biochemical research, particularly in the field of proteomics . The compound is often available in its dihydrochloride form, which enhances its stability and solubility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1,4-diazepan-1-yl)methanol typically involves the reaction of 2-ethyl-1,4-diazepane with formaldehyde under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the methanol derivative.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and distillation to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethyl-1,4-diazepan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
The major products formed from these reactions include various alcohols, aldehydes, and acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2-Ethyl-1,4-diazepan-1-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Ethyl-1,4-diazepan-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Methyl-1,4-diazepan-1-yl)methanol
- (2-Propyl-1,4-diazepan-1-yl)methanol
- (2-Butyl-1,4-diazepan-1-yl)methanol
Uniqueness
(2-Ethyl-1,4-diazepan-1-yl)methanol is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkyl substitutions.
Propriétés
Numéro CAS |
1160245-67-9 |
|---|---|
Formule moléculaire |
C8H18N2O |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
(2-ethyl-1,4-diazepan-1-yl)methanol |
InChI |
InChI=1S/C8H18N2O/c1-2-8-6-9-4-3-5-10(8)7-11/h8-9,11H,2-7H2,1H3 |
Clé InChI |
PLZUGWABZWSKMK-UHFFFAOYSA-N |
SMILES canonique |
CCC1CNCCCN1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12832538.png)
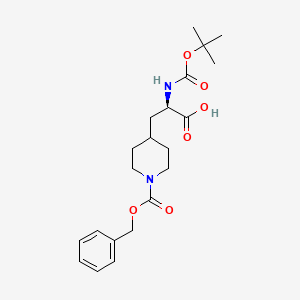
![2-Methyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B12832549.png)
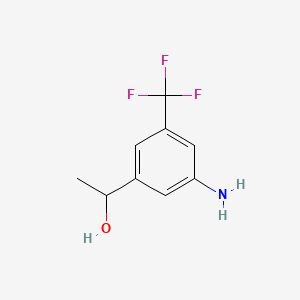
![2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrobromide](/img/structure/B12832567.png)


